4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminoethyl group, a bromine atom, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Aminoethylation: The brominated pyridine is then reacted with ethylenediamine to introduce the aminoethyl group.
Cyanation: Finally, the compound is subjected to cyanation using reagents such as sodium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminoethyl group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include imines and secondary amines.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carbonitrile group.
Dopamine: Contains a catechol group and is a well-known neurotransmitter with a similar aminoethyl side chain.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, bromine atom, and carbonitrile group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2 |
InChI Key |
IOFJWAHQECRDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.